2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as the use of lithium diisopropylamide (LDA) at low temperatures, are often employed to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like LDA for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene involves its reactivity as a brominated and sulfonylated aromatic compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methanesulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the methanesulfonyl group.
4-Bromophenyl methyl sulfone: Contains a bromine and a sulfonyl group but lacks the trifluoromethoxy group.
Uniqueness
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the trifluoromethoxy and methanesulfonyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-bromo-1-methylsulfonyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(4-6(7)9)15-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDKHOYTORIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195177 | |
Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445322-50-8 | |
Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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